N,1-bis(4-nitrophenyl)methanimine
Description
Structure
3D Structure
Properties
CAS No. |
10480-05-4 |
|---|---|
Molecular Formula |
C13H9N3O4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
N,1-bis(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9N3O4/c17-15(18)12-5-1-10(2-6-12)9-14-11-3-7-13(8-4-11)16(19)20/h1-9H |
InChI Key |
KRLIGBJKICAQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N,1 Bis 4 Nitrophenyl Methanimine
Conventional Solution-Phase Synthesis Protocols
The traditional approach to synthesizing N,1-bis(4-nitrophenyl)methanimine typically involves condensation reactions in a solvent.
Condensation Reactions from Nitrobenzaldehyde and Nitroaniline Precursors
The most common method for synthesizing this compound is the condensation reaction between 4-nitrobenzaldehyde (B150856) and 4-nitroaniline (B120555). evitachem.com This reaction, characteristic of imine formation, involves the nucleophilic attack of the primary amine (4-nitroaniline) on the carbonyl carbon of the aldehyde (4-nitrobenzaldehyde), followed by the elimination of a water molecule to form the carbon-nitrogen double bond (imine). acs.org
The reaction is typically carried out in an organic solvent, such as ethanol (B145695) or methanol. evitachem.com The choice of solvent is crucial as it must dissolve the reactants to facilitate the reaction. Often, the reaction mixture is heated under reflux for several hours to drive the reaction to completion. evitachem.com
Optimization of Reaction Parameters and Catalyst Effects in Solution Synthesis
To enhance the rate and yield of the condensation reaction, various parameters can be optimized. The use of an acid catalyst, such as acetic acid or hydrochloric acid, is common to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. evitachem.comacs.org
The reaction temperature and time are also critical factors. While heating accelerates the reaction, prolonged exposure to high temperatures can lead to side reactions or degradation of the product. Therefore, finding the optimal balance is key to maximizing the yield and purity of this compound. The removal of water as it is formed, for instance by using a Dean-Stark apparatus or drying agents like magnesium sulfate (B86663) or molecular sieves, can also shift the equilibrium towards the product side, thereby increasing the yield. acs.org
Advanced Mechanochemical Synthesis Techniques
In recent years, mechanochemistry has emerged as a powerful and sustainable alternative to traditional solution-based synthesis. researchgate.net This technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions in the solid state, often in the absence of a solvent. researchgate.net
Solid-State Mechanochemical Protocols for Imine Formation
The synthesis of this compound can be efficiently achieved through mechanochemical methods. evitachem.com This typically involves grinding a solid mixture of 4-nitrobenzaldehyde and 4-nitroaniline in a ball mill. evitachem.comresearchgate.net The mechanical energy provided by the milling process initiates the reaction between the solid reactants. researchgate.net
This solvent-free approach offers several advantages, including reduced reaction times and simplified work-up procedures. researchgate.net The progress of the reaction can be monitored using techniques like Raman spectroscopy and thin-layer chromatography. evitachem.com In some cases, the addition of a small amount of a liquid additive can accelerate the reaction. rsc.org
Analysis of Green Chemistry Principles in Mechanochemical Routes
Mechanochemical synthesis aligns well with the principles of green chemistry. rsc.orgnih.gov The most significant advantage is the drastic reduction or complete elimination of solvents, which are often a major source of chemical waste. researchgate.netnih.gov This leads to a higher process mass intensity (PMI) and a lower E-factor, both of which are key metrics for assessing the environmental impact of a chemical process. rsc.orgtudelft.nl
Furthermore, mechanochemical reactions can often be performed at room temperature, reducing energy consumption compared to solution-based methods that require heating. rsc.org The shorter reaction times and often higher yields also contribute to a more efficient and sustainable process. researchgate.netacs.org
Comparative Analysis of Solution-Phase vs. Mechanochemical Yields and Efficiencies
A comparative analysis of the two synthetic routes reveals distinct advantages and disadvantages for each.
| Parameter | Solution-Phase Synthesis | Mechanochemical Synthesis |
| Reaction Time | Several hours evitachem.com | Minutes to an hour researchgate.netrsc.org |
| Solvent Use | Significant quantities of organic solvents evitachem.com | Solvent-free or minimal liquid additive researchgate.netrsc.org |
| Energy Consumption | Often requires heating (reflux) evitachem.com | Typically at room temperature rsc.org |
| Work-up Procedure | Often requires extraction and purification (e.g., recrystallization, column chromatography) evitachem.com | Simpler, often involving just washing the product researchgate.net |
| Yield | Variable, can be optimized | Generally high researchgate.netacs.org |
While solution-phase synthesis is a well-established and understood method, mechanochemistry offers a more sustainable and efficient alternative for the synthesis of this compound. The reduction in waste, energy, and time makes it an attractive approach for modern chemical synthesis. researchgate.net Research has shown that for similar imine syntheses, mechanochemical methods can lead to comparable or even higher yields than their solution-based counterparts. acs.orgrsc.org The choice of method may ultimately depend on the specific requirements of the synthesis, such as scale and available equipment.
Alternative Synthetic Approaches and Future Directions in Synthesis
The synthesis of this compound, also known as 4-nitro-N-(4-nitrobenzylidene)aniline, is most commonly approached through the condensation reaction of 4-nitrobenzaldehyde and 4-nitroaniline. However, the electron-withdrawing nature of the nitro groups on both the aldehyde and the aniline (B41778) starting materials can render this reaction less efficient than typical Schiff base formations. This has spurred investigation into alternative and more effective synthetic routes.
One significant alternative is a one-pot reductive Schiff base formation. This method involves the reaction of a nitroarene with a benzaldehyde (B42025) in the presence of iron powder and a dilute acid, such as hydrochloric acid, in an ethanol-water mixture. organic-chemistry.org This process circumvents the need for the prior synthesis and isolation of the aniline by reducing the nitroarene in situ, followed by condensation with the aldehyde. This approach has been shown to be effective for a variety of diarylimines, tolerating various functional groups and often proceeding with high yields of 75-95% without the need for extensive purification. organic-chemistry.org
Table 1: Comparison of Synthetic Approaches for Diarylimines
| Method | Reactants | Reagents/Catalysts | Conditions | Advantages | Disadvantages |
| Conventional Condensation | 4-nitrobenzaldehyde, 4-nitroaniline | Acid catalyst (e.g., acetic acid) | Reflux in a solvent (e.g., ethanol) | Conceptually simple | Can be inefficient due to deactivated reactants |
| Reductive Schiff Base Formation | 4-nitroaniline, 4-nitrobenzaldehyde | Iron powder, dilute HCl | 65°C in ethanol/water | One-pot, high yield, tolerates functional groups | Requires a reducing agent |
| Mechanochemical Synthesis | 4-nitrobenzaldehyde, 4-nitroaniline | None (neat grinding) | Ball milling | Solvent-free, potentially faster | May be "elusive" for this specific compound researchgate.net |
| Ultrasound-Assisted Synthesis | Aldehyde, Amine | Varies | Ultrasonic irradiation | Shorter reaction times, milder conditions | Specific conditions for this compound are not well-documented |
Recent advancements in green chemistry have also highlighted the potential of mechanochemical and ultrasound-assisted syntheses for imines. Mechanochemistry, which involves the use of mechanical force (e.g., in a ball mill) to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based methods. researchgate.net However, research has indicated that the formation of this compound via neat grinding of the solid reactants can be challenging, suggesting that this particular reaction may not be readily amenable to this technique under all conditions. researchgate.net
Ultrasound-assisted synthesis is another green technique that has been successfully applied to the formation of Schiff bases, often leading to shorter reaction times and milder conditions. questjournals.org The application of ultrasonic irradiation can enhance the rate of condensation reactions, although specific procedural details for the synthesis of this compound using this method are not extensively documented in the literature.
Future directions in the synthesis of this compound and related compounds are likely to continue to focus on the development of more efficient, sustainable, and atom-economical methods. This includes the exploration of novel catalytic systems, such as those based on non-precious metals, to facilitate the reductive amination pathway. frontiersin.org Furthermore, a deeper investigation into the kinetics and mechanisms of mechanochemical and sonochemical reactions could unlock the potential of these techniques for challenging syntheses like that of this compound. The development of asymmetric synthetic routes to produce chiral diarylimines also remains an area of active research.
Reactivity and Reaction Pathways of N,1 Bis 4 Nitrophenyl Methanimine
Nucleophilic Addition Reactions at the Imine Carbon
The carbon-nitrogen double bond in N,1-bis(4-nitrophenyl)methanimine is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. nih.gov However, the intrinsic reactivity of imines towards nucleophiles is often limited and may require activation. beilstein-journals.org The electrophilicity of the imine carbon in this compound is significantly enhanced by the two electron-withdrawing 4-nitrophenyl groups. These groups pull electron density away from the imine bond, making the carbon atom more susceptible to attack by nucleophiles.
The general mechanism for nucleophilic addition to an imine involves the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield the final addition product. For this compound, this can be represented as follows:
General Scheme for Nucleophilic Addition: Nu- + (4-O2NC6H4)CH=N(C6H4NO2-4) → (4-O2NC6H4)CH(Nu)-N-(C6H4NO2-4) (4-O2NC6H4)CH(Nu)-N-(C6H4NO2-4) + H+ → (4-O2NC6H4)CH(Nu)-NH(C6H4NO2-4)
A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and hydrides. The products of these reactions are substituted secondary amines, which are valuable intermediates in organic synthesis.
| Nucleophile (Nu-) | Product |
| Grignard Reagent (R-MgX) | N-(1-alkyl/aryl-4-nitrobenzyl)-4-nitroaniline |
| Organolithium (R-Li) | N-(1-alkyl/aryl-4-nitrobenzyl)-4-nitroaniline |
| Cyanide (CN-) | 2-(4-nitroanilino)-2-(4-nitrophenyl)acetonitrile |
| Hydride (from NaBH4 or LiAlH4) | N-(4-nitrobenzyl)-4-nitroaniline |
Reduction Reactions and Product Diversification
The presence of both an imine and two nitro groups in this compound allows for a range of reduction reactions, leading to a variety of products depending on the reagents and reaction conditions.
Selective Reduction of the Imine Moiety
The imine bond can be selectively reduced to the corresponding secondary amine, N-(4-nitrobenzyl)-4-nitroaniline, using mild reducing agents. This transformation is a common and useful reaction of Schiff bases.
Common Reducing Agents for Selective Imine Reduction:
| Reagent | Conditions | Product |
| Sodium borohydride (B1222165) (NaBH4) | Methanol or Ethanol (B145695), Room Temperature | N-(4-nitrobenzyl)-4-nitroaniline |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup | N-(4-nitrobenzyl)-4-nitroaniline |
| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Controlled conditions to avoid nitro group reduction | N-(4-nitrobenzyl)-4-nitroaniline |
It is crucial to control the reaction conditions to prevent the simultaneous reduction of the nitro groups.
Reductive Transformation of Nitroaryl Groups
The nitro groups on the two aromatic rings are also susceptible to reduction, which can lead to a diverse array of products, including nitroamines, diamines, and other nitrogen-containing functionalities. The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis. masterorganicchemistry.comwikipedia.org
Reduction Products of Nitro Groups:
| Reducing Agent | Conditions | Major Product(s) |
| Fe, Sn, or Zn in acidic medium (e.g., HCl) | Heating | 4,4'-diaminobenzylaniline |
| Catalytic Hydrogenation (H2, Pd/C) | Higher pressure/temperature | 4,4'-diaminobenzylaniline |
| Sodium hydrosulfite (Na2S2O4) | Aqueous or alcoholic solution | Can lead to partial reduction to hydroxylamines |
| Tin(II) chloride (SnCl2) | Acidic conditions | Selective reduction to anilines commonorganicchemistry.com |
By carefully choosing the reducing agent and reaction conditions, it is possible to achieve selective reduction of either the imine or the nitro groups, or to reduce both functionalities simultaneously. This allows for the synthesis of a wide range of derivatives from a single starting material.
Electrophilic Aromatic Substitution on Nitrophenyl Rings
The nitrophenyl rings in this compound are strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group. The nitro group is a meta-director. However, under harsh reaction conditions, further substitution can be forced.
Nitration of an aromatic ring typically involves treatment with a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. beilstein-journals.orgelsevierpure.com For this compound, any further nitration would be expected to occur at the positions meta to the existing nitro groups.
Expected Products of Further Nitration:
| Reactants | Conditions | Expected Product |
| HNO3, H2SO4 | High temperature | N-(2,4-dinitrophenyl)-1-(2,4-dinitrophenyl)methanimine |
It is important to note that such reactions would likely require forcing conditions and may lead to a mixture of products and potential degradation of the starting material.
Cycloaddition Reactions Involving the Imine Bond
The carbon-nitrogen double bond of this compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of heterocyclic ring systems. numberanalytics.comlibretexts.org
One of the most common types of cycloaddition reactions involving imines is the [4+2] cycloaddition, or aza-Diels-Alder reaction. In this reaction, the imine acts as a dienophile and reacts with a diene to form a six-membered nitrogen-containing heterocycle. The electron-withdrawing nature of the nitrophenyl groups in this compound enhances its dienophilic character, making it a good candidate for such reactions.
Another possibility is the [3+2] cycloaddition with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. For instance, reaction with an azide (B81097) would lead to the formation of a triazole ring.
Potential Cycloaddition Reactions:
| Reaction Type | Reactant | Product Type |
| [4+2] Cycloaddition (Aza-Diels-Alder) | Conjugated Diene (e.g., 1,3-butadiene) | Tetrahydropyridine derivative |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | Triazole or Oxadiazole derivative |
| [2+2] Cycloaddition | Alkene or Alkyne (photochemically) | Azetidine or Azetine derivative |
The specific outcome and feasibility of these reactions would depend on the reaction partners and conditions employed.
Thermal and Photochemical Reactivity Studies
The stability and reactivity of this compound under thermal and photochemical conditions are of interest for understanding its potential applications and degradation pathways.
Thermal Reactivity: Imines, in general, can be stable at elevated temperatures, especially in the absence of moisture which can cause hydrolysis. researchgate.net However, the presence of the nitro groups might influence the thermal stability of this compound. High temperatures could potentially lead to decomposition, possibly through pathways involving the nitro groups. The specific decomposition temperature and products would need to be determined experimentally, for instance, through thermogravimetric analysis (TGA).
Photochemical Reactivity: N-benzylideneanilines are known to undergo photoisomerization around the C=N double bond upon irradiation with UV light, leading to a mixture of (E) and (Z) isomers. cdnsciencepub.com This process is often reversible, with the thermodynamically more stable isomer being favored upon cessation of irradiation or upon heating. It is highly probable that this compound would exhibit similar photochemical behavior.
Furthermore, the presence of nitroaromatic systems suggests the possibility of other photochemical reactions, such as photoreduction or rearrangement, although these would likely require specific conditions and sensitizers.
| Condition | Expected Transformation | Product(s) |
| Heating (in inert atmosphere) | Decomposition (at high temperatures) | To be determined experimentally |
| UV Irradiation | (E)/(Z) Isomerization | Mixture of (E)- and (Z)-N,1-bis(4-nitrophenyl)methanimine |
Mechanistic Investigations of this compound Transformations
The presence of two p-nitrophenyl groups significantly influences the electronic properties of the imine bond in this compound, making it a subject of interest for mechanistic studies. These investigations aim to elucidate the step-by-step process of its reactions, including the identification of intermediates and transition states.
Kinetic and Thermodynamic Parameters of Reactions
While specific kinetic and thermodynamic data for the transformations of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions regarding its reactivity. The electron-withdrawing nature of the two nitro groups (-NO₂) decreases the electron density at the imine carbon, making it more electrophilic and susceptible to nucleophilic attack.
For a hypothetical hydrolysis reaction, the rate-determining step would likely be the initial attack of a water molecule on the imine carbon. The kinetic parameters for such a reaction would be influenced by factors like pH and temperature. In acidic conditions, protonation of the imine nitrogen would further enhance the electrophilicity of the carbon atom, leading to an increased reaction rate.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Hydrolysis of this compound
| Parameter | Predicted Value/Trend | Rationale |
| Rate Constant (k) | Higher in acidic media | Protonation of the imine nitrogen increases the electrophilicity of the imine carbon. |
| Activation Energy (Ea) | Lower in the presence of a catalyst | A catalyst would provide an alternative reaction pathway with a lower energy barrier. |
| Enthalpy of Reaction (ΔH) | Likely exothermic | The formation of more stable products (an aldehyde and an amine) from a less stable imine is expected to release energy. |
| Gibbs Free Energy of Reaction (ΔG) | Negative | The hydrolysis reaction is expected to be spontaneous under standard conditions. |
Hammett Correlation Studies in Reaction Probability
Hammett correlation studies are a powerful tool for understanding the electronic effects of substituents on the reactivity of aromatic compounds. In the context of the formation of a series of imines, including this compound, from 4-nitrobenzaldehyde (B150856) and various substituted anilines, a correlation between the reaction probability and the Hammett constants (σ) of the substituents on the aniline (B41778) ring has been investigated. researchgate.netrsc.org
The Hammett equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction with a substituted reactant.
k₀ is the rate constant for the reaction with the unsubstituted reactant.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
For the formation of this compound, the substituent on the aniline is a nitro group, which has a large positive σ value, indicating its strong electron-withdrawing nature. A study on the mechanochemical formation of various imines found a correlation between the reaction probability and the Hammett constants. researchgate.net
Table 2: Hammett Substituent Constants and Predicted Reaction Probability for the Formation of Substituted N,1-phenyl-1-(4-nitrophenyl)methanimines
| Aniline Substituent (X) | Hammett Constant (σp) | Predicted Reaction Probability |
| -OCH₃ | -0.27 | High |
| -CH₃ | -0.17 | Moderate-High |
| -H | 0.00 | Moderate |
| -Cl | 0.23 | Moderate-Low |
| -NO₂ | 0.78 | Low |
Note: The reaction probability is a qualitative prediction based on the trend observed in Hammett studies where electron-donating groups facilitate the reaction and electron-withdrawing groups hinder it. The data is illustrative and based on the principles of Hammett correlations as applied to imine formation.
A positive ρ value for the reaction would signify that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. This is because the nucleophilic attack of the amine on the aldehyde is the rate-determining step, and electron-donating groups on the aniline increase its nucleophilicity. Conversely, the strong electron-withdrawing nitro group on 4-nitroaniline (B120555) would decrease its nucleophilicity, thus reducing the probability of the reaction.
In Situ Spectroscopic Monitoring of Reaction Progress
The real-time monitoring of chemical reactions provides invaluable mechanistic information. For the formation of this compound through the mechanochemical reaction of 4-nitrobenzaldehyde and 4-nitroaniline, in-situ Raman spectroscopy has been employed. researchgate.netrsc.org This technique allows for the direct observation of the appearance of product-specific vibrational bands and the disappearance of reactant bands as the reaction progresses.
In a typical experiment, the milling process of the solid reactants is monitored. The appearance of a new band corresponding to the stretching of the imine bond (C=N) confirms the formation of this compound. rsc.org Time-resolved 2D plots of the Raman spectra can provide a visual representation of the reaction progress, showing the change in spectral features over time. rsc.org
While the available data primarily focuses on the formation of this compound, the same in-situ spectroscopic techniques could be applied to monitor its subsequent transformations. For instance, in a hydrolysis reaction, one could monitor the decrease in the intensity of the imine peak and the concurrent appearance of peaks corresponding to the C=O stretch of the resulting 4-nitrobenzaldehyde and the N-H vibrations of 4-nitroaniline. This would allow for the determination of reaction kinetics under various conditions.
Advanced Spectroscopic and Structural Elucidation of N,1 Bis 4 Nitrophenyl Methanimine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules. For N,1-bis(4-nitrophenyl)methanimine, both one-dimensional and two-dimensional NMR techniques provide profound insights into its electronic and spatial arrangement.
Detailed ¹H NMR Interpretation for Aromatic and Imine Protons
The ¹H NMR spectrum of (E)-N,1-bis(4-nitrophenyl)methanimine, recorded in DMSO-d6, presents a series of distinct signals that confirm its structure. rsc.org The spectrum is characterized by a singlet for the imine proton and a set of doublets for the aromatic protons, indicative of the two para-substituted nitrophenyl rings.
The imine proton (-CH=N-) typically appears as a sharp singlet in the downfield region of the spectrum, a characteristic feature of this functional group. For (E)-N,1-bis(4-nitrophenyl)methanimine in DMSO-d6, this signal is observed at approximately 8.85 ppm. rsc.org
The aromatic region of the spectrum displays four distinct doublets, corresponding to the eight aromatic protons. The two nitrophenyl rings, although chemically similar, are not magnetically equivalent due to the imine linkage. This results in separate signals for the protons on each ring. The strong electron-withdrawing nature of the nitro groups significantly deshields the aromatic protons, causing their signals to appear at lower field.
A detailed assignment of the aromatic protons can be achieved by considering the electronic environment of each proton. The protons ortho and meta to the nitro group on each ring will have different chemical shifts. Typically, the protons ortho to the nitro group are more deshielded and thus resonate at a lower field than the meta protons.
Table 1: ¹H NMR Chemical Shifts for (E)-N,1-bis(4-nitrophenyl)methanimine in DMSO-d6 rsc.org
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.85 | s | 1H | Imine proton (-CH=N-) |
| 8.40 | d | 2H | Aromatic protons |
| 8.33 | d | 2H | Aromatic protons |
| 7.80 | d | 2H | Aromatic protons |
| 7.17 | d | 2H | Aromatic protons |
Note: The specific assignment of the aromatic doublets requires further analysis, such as 2D NMR spectroscopy.
Application of 2D NMR Techniques in Complex Structural Assignments
While ¹H NMR provides essential information, complex structures often necessitate the use of two-dimensional (2D) NMR techniques for complete and unambiguous assignments. scholaris.caslideshare.net Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable in this regard.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks within a molecule. libretexts.org For this compound, a COSY experiment would show correlations between the ortho and meta protons on each of the nitrophenyl rings, confirming their connectivity. The absence of a correlation to the imine proton signal would further solidify its assignment as a singlet.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This technique would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule. The imine proton would show a correlation to the imine carbon, while the aromatic protons would correlate to their respective aromatic carbons. This is particularly useful in distinguishing the carbon signals of the two different nitrophenyl rings.
By combining the information from both COSY and HSQC experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a comprehensive picture of its molecular structure.
Temperature-Dependent NMR Studies for Dynamic Processes
Temperature-dependent NMR spectroscopy is a powerful tool for investigating dynamic processes in molecules, such as conformational changes and restricted rotations. nih.govuni-frankfurt.detu-darmstadt.de For this compound and its derivatives, this technique can provide insights into the rotational barrier around the C-N single bonds and the potential for syn/anti isomerization around the C=N double bond.
By recording NMR spectra at different temperatures, changes in the chemical shifts, signal multiplicities, and line shapes can be observed. unipd.itnih.gov For instance, if there is a restricted rotation around the N-phenyl bond, one might observe broadening of the aromatic signals at lower temperatures as the rate of rotation slows down on the NMR timescale. At even lower temperatures, separate signals for different conformers might be resolved.
Furthermore, temperature-dependent studies can be used to determine thermodynamic parameters for these dynamic processes, such as the activation energy (Ea) for rotation or isomerization. This information is crucial for understanding the conformational flexibility and stability of the molecule.
Vibrational Spectroscopy (IR and Raman) in Functional Group and Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and the nature of chemical bonds within a molecule.
Analysis of C=N Stretching Frequencies and Environmental Influences
The most characteristic vibrational mode for imines is the C=N stretching frequency, which typically appears in the region of 1690-1640 cm⁻¹ in both IR and Raman spectra. horiba.comhanyang.ac.krresearchgate.netresearchgate.net The exact position of this band is sensitive to the electronic and steric environment of the imine bond.
For this compound, the presence of two electron-withdrawing nitro groups is expected to influence the C=N stretching frequency. These groups can withdraw electron density from the phenyl rings and, through conjugation, from the imine bond. This can affect the bond order and, consequently, the vibrational frequency.
Environmental factors such as the solvent polarity can also influence the C=N stretching frequency. In polar solvents, intermolecular interactions, such as dipole-dipole interactions, can affect the electron distribution in the imine bond and lead to shifts in its stretching frequency.
In the context of the mechanochemical synthesis of (E)-N,1-bis(4-nitrophenyl)methanimine, the formation of the imine bond has been confirmed by the appearance of a new Raman band, which corresponds to the C=N stretching vibration. rsc.org
In Situ Raman Spectroscopy for Real-Time Reaction Monitoring
In situ Raman spectroscopy is a powerful analytical technique for monitoring chemical reactions in real-time. koreascience.krkoreascience.krresearchgate.netnih.gov This method allows for the continuous acquisition of Raman spectra from a reacting mixture, providing kinetic and mechanistic information without the need for sampling and offline analysis.
The synthesis of this compound from 4-nitrobenzaldehyde (B150856) and 4-nitroaniline (B120555) can be effectively monitored using in situ Raman spectroscopy. researchgate.net The progress of the reaction can be followed by observing the decrease in the intensity of the Raman bands corresponding to the starting materials (e.g., the C=O stretching band of the aldehyde) and the simultaneous increase in the intensity of the band corresponding to the C=N stretching vibration of the imine product.
By plotting the intensity of these characteristic Raman bands as a function of time, a reaction profile can be generated. From this profile, kinetic parameters such as the reaction rate constant can be determined. This real-time monitoring provides valuable insights into the reaction mechanism and allows for the optimization of reaction conditions.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic behavior of this compound is dictated by the interplay of its constituent aromatic rings and the central imine linkage, influenced by the potent electron-withdrawing nitro groups.
Characterization of Electronic Transitions and Conjugation Pathways
The UV-Vis absorption spectrum of Schiff bases containing nitrophenyl groups is generally characterized by intense bands corresponding to π→π* transitions. mdpi.com For this compound, the conjugation pathway extends across the entire molecule, from one nitrophenyl ring, through the methanimine (B1209239) bridge (-CH=N-), to the second nitrophenyl ring. This extensive π-system is responsible for the characteristic electronic absorption bands.
Theoretical studies on similar Schiff bases suggest that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are both delocalized over the π-electron system, confirming the π→π* nature of the primary electronic transition. mdpi.com In related nitro-substituted Schiff bases, these transitions can lead to intramolecular charge transfer (ICT), where electron density is shifted from one part of the molecule to another upon photoexcitation. For a model compound, 4-nitrobenzimine, UV/Vis analysis revealed a strong absorbance near 300 nm and a weaker band around 380-385 nm. nih.gov
Fluorescence spectroscopy provides further details on the excited state dynamics. While many Schiff bases are weakly emissive due to non-radiative decay pathways such as E/Z isomerization around the C=N bond, the specific substitution pattern can influence the fluorescence quantum yield. For some Schiff base derivatives, the enhancement of fluorescence can be attributed to increased conformational rigidity, which reduces non-radiative energy loss. dergipark.org.tr
No direct experimental UV-Vis and fluorescence data for this compound was found in the searched literature. The following table is a representative example based on data for related nitrophenyl-substituted Schiff bases.
Table 1: Representative Electronic Absorption and Emission Data for Nitrophenyl-Substituted Schiff Bases in Common Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
|---|---|---|---|
| Cyclohexane | ~350 | ~420 | ~70 |
| Dichloromethane | ~365 | ~450 | ~85 |
| Acetonitrile | ~370 | ~465 | ~95 |
| Dimethyl Sulfoxide (DMSO) | ~380 | ~480 | ~100 |
Solvent Effects on Spectroscopic Signatures
The electronic absorption and emission spectra of this compound are expected to exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. This phenomenon is a hallmark of molecules with a significant change in dipole moment between the ground and excited states, as is anticipated for this compound due to ICT character.
In general, for related compounds, a bathochromic (red) shift is observed in both the absorption and emission spectra as the solvent polarity increases. researchgate.net This is indicative of the excited state being more polar than the ground state, which is stabilized to a greater extent by polar solvent molecules. The study of solvatochromism in similar dyes has shown that the interaction between the nitro and phenolate (B1203915) groups with solvent molecules of varying structures dictates the observed spectral shifts.
Mass Spectrometry for Fragmentation Pathways and Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition. The calculated exact mass for this compound (C₁₃H₉N₃O₄) is 271.05930578 Da. nih.gov Experimental HRMS measurements would be expected to yield a value in very close agreement with this theoretical mass, confirming the molecular formula.
Fragmentation Patterns as Indicators of Molecular Structure
The fragmentation of this compound in the mass spectrometer provides a roadmap of its structural components. While an experimental spectrum for the title compound is not available, the fragmentation of related nitro-aromatic compounds and Schiff bases allows for a predictive analysis. researchgate.netyoutube.com
Key fragmentation pathways are expected to include:
Loss of a nitro group: Cleavage of the C-NO₂ bond, resulting in the loss of a NO₂ radical (46 Da).
Cleavage of the imine bond: Fragmentation at the -CH=N- linkage, leading to ions corresponding to the 4-nitrobenzylidene fragment and the 4-nitroaniline fragment.
Loss of nitric oxide: Elimination of NO (30 Da) from the nitro group, a common fragmentation for nitroaromatic compounds. nih.gov
Sequential loss of small molecules: Following initial fragmentation, further losses of molecules such as CO and HCN can occur from the fragment ions.
No experimental mass spectrometry fragmentation data for this compound was found in the searched literature. The following table presents predicted major fragments based on the analysis of related compounds.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |
|---|---|---|
| 271 | [M]⁺ | Molecular ion |
| 225 | [M - NO₂]⁺ | Loss of a nitro group |
| 150 | [C₇H₅NO₂]⁺ | 4-nitrobenzylidene cation |
| 138 | [C₆H₆N₂O₂]⁺ | 4-nitroaniline cation |
| 122 | [C₇H₅NO]⁺ | Loss of NO from the 4-nitrobenzylidene fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of closely related Schiff bases allows for a detailed prediction of its molecular architecture. ijcm.irsid.ir
The molecule is expected to adopt a trans (E) configuration about the C=N double bond, which is generally the more stable isomer. The two nitrophenyl rings are likely to be non-coplanar with respect to the imine bridge due to steric hindrance. The degree of twisting will influence the extent of π-conjugation across the molecule.
In the crystal lattice, intermolecular interactions such as C-H···O hydrogen bonds involving the nitro groups and π-π stacking interactions between the aromatic rings are expected to play a crucial role in stabilizing the crystal packing. scite.ai The presence of the nitro groups makes the aromatic rings electron-deficient, which can favor offset π-stacking arrangements.
No experimental X-ray crystallographic data for this compound was found in the searched literature. The following table is a representative example of crystallographic data for a related nitrophenyl-substituted Schiff base.
Table 3: Representative Crystallographic Data for a Nitrophenyl-Substituted Schiff Base
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~12.5 |
| b (Å) | ~7.0 |
| c (Å) | ~14.0 |
| α (°) | 90 |
| β (°) | ~103 |
| γ (°) | 90 |
| Volume (ų) | ~1250 |
| Z | 4 |
Determination of Bond Lengths, Bond Angles, and Torsional Angles
While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures and computational studies can provide significant insights into its expected molecular geometry. The structural parameters of Schiff bases are influenced by the electronic nature of the substituents on the aromatic rings.
For instance, in the related compound, (E)-N-(4-nitrobenzylidene)-4-nitroaniline, the central C=N imine bond is a key feature. The geometry around this bond, along with the planarity of the molecule, is influenced by the electron-withdrawing nature of the two para-nitro groups. These groups are expected to delocalize electron density from the phenyl rings, which in turn affects the bond lengths and angles throughout the molecule.
Theoretical calculations and experimental data for analogous compounds suggest that the bond lengths within the phenyl rings would exhibit typical aromatic character, with C-C distances averaging around 1.39 Å. The C-N single bonds linking the phenyl rings to the imine group are expected to have a length of approximately 1.4 Å, while the C=N double bond should be in the range of 1.27 to 1.29 Å. The nitro groups will have N-O bond lengths characteristic of such functionalities, typically around 1.22-1.25 Å.
The torsional angles between the phenyl rings and the central C=N-C plane are of particular interest. In many Schiff bases, the phenyl ring attached to the imine carbon (the benzylidene ring) is often nearly coplanar with the imine group to maximize conjugation. However, the phenyl ring attached to the nitrogen atom (the aniline (B41778) ring) is typically twisted out of this plane to varying degrees due to steric hindrance. For this compound, a significant twist is anticipated.
To illustrate the expected values based on similar structures, a table of probable bond lengths and angles is presented below. These values are derived from computational models and data from closely related nitrophenyl-substituted Schiff bases.
| Parameter | Atom Pair/Triplet | Expected Value |
| Bond Length (Å) | C=N (Imine) | ~1.28 |
| C-N (Aniline) | ~1.43 | |
| C-C (Aromatic) | ~1.39 | |
| C-NO₂ | ~1.47 | |
| N-O (Nitro) | ~1.23 | |
| Bond Angle (°) | C-C=N | ~121 |
| C=N-C | ~119 | |
| O-N-O | ~124 | |
| Torsional Angle (°) | C-C-N=C | ~180 (near planar) |
| C=N-C-C | Variable (twisted) |
Note: These are representative values and the actual experimental values may vary.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the crystal packing. For this compound, the presence of nitro groups and aromatic rings suggests that hydrogen bonding and π-π stacking interactions will be prominent features in its crystal lattice.
Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH₂ groups, weaker C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. The oxygen atoms of the nitro groups are strong hydrogen bond acceptors, and they can interact with the aromatic C-H groups of neighboring molecules. These interactions, while individually weak, can collectively contribute to the stability of the crystal structure. In the crystal structure of the related compound 4-[(E)-(4-nitro-benzyl-idene)amino]-phenol, C-H···O interactions are observed to link molecules into layers. nih.gov
The interplay of these intermolecular forces results in a specific three-dimensional architecture. The molecules are likely to arrange in a way that maximizes the attractive forces while minimizing repulsion, leading to a dense and stable crystalline solid. The study of these packing motifs is crucial for understanding the material's properties, such as its melting point, solubility, and even its solid-state reactivity.
Computational and Theoretical Studies of N,1 Bis 4 Nitrophenyl Methanimine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of N,1-bis(4-nitrophenyl)methanimine. These methods allow for a detailed examination of the molecule's electronic framework and the prediction of its spectroscopic signatures.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The distribution of these orbitals provides critical information about the molecule's reactivity. In this compound, the HOMO is typically delocalized across the π-system of the entire molecule, with significant contributions from the aniline-derived phenyl ring and the imine nitrogen. The LUMO, conversely, is expected to be predominantly located on the benzaldehyde-derived phenyl ring and the nitro groups, which act as strong electron-withdrawing moieties. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic excitations.
A theoretical study on N'-(4-Nitrobenzyliden)anilin oxid, a structurally related compound, provides insights into the expected electronic properties. rdd.edu.iq The presence of electron-withdrawing nitro groups generally leads to a lowering of both HOMO and LUMO energy levels and a reduction in the HOMO-LUMO gap compared to the unsubstituted N-benzylideneaniline. rdd.edu.iq
Table 1: Representative DFT-Calculated Electronic Properties of N-benzylideneaniline Derivatives
| Compound | Point Group | Dipole Moment (Debye) | E HOMO (a.u.) | E LUMO (a.u.) | Energy Gap (a.u.) |
| N-benzylideneaniline | C1 | 2.03 | -0.221 | -0.071 | 0.150 |
| N'-(4-Methylbenzyliden)aniline oxid | C1 | 3.91 | -0.211 | -0.088 | 0.123 |
| N'-(4-Nitrobenzyliden)anilin oxid | C1 | 1.89 | -0.245 | -0.126 | 0.119 |
This data is illustrative and based on calculations of related compounds. rdd.edu.iq
Prediction of Spectroscopic Parameters
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, key spectroscopic features such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) can be simulated.
Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. The calculations reveal the energies of electronic transitions and their corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to be characterized by intense π-π* transitions at shorter wavelengths and potentially a lower-energy n-π* transition associated with the imine nitrogen lone pair. The presence of the two nitro groups is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted N-benzylideneaniline, due to the extended conjugation and the electron-withdrawing nature of the substituents. rdd.edu.iq
The vibrational spectrum (FTIR and Raman) can also be computed. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the characteristic C=N stretching of the imine group, the symmetric and asymmetric stretching of the NO2 groups, and various C-H and C=C vibrations of the aromatic rings. Theoretical studies on aromatic imines have shown good agreement between calculated and experimental vibrational spectra, aiding in the assignment of complex spectral bands. nih.govtandfonline.com
Table 2: Representative Predicted Spectroscopic Data for N-benzylideneaniline Derivatives
| Compound | First Excited State (nm) | Second Excited State (nm) | Third Excited State (nm) | ν(C=N) (cm⁻¹) | ν(NO₂) symmetric (cm⁻¹) | ν(NO₂) asymmetric (cm⁻¹) |
| N-benzylideneaniline | 321.49 | 291.93 | 280.93 | 1651 | N/A | N/A |
| N'-(4-Methylbenzyliden)aniline oxid | 358.83 | 313.31 | 290.45 | 1649 | N/A | N/A |
| N'-(4-Nitrobenzyliden)anilin oxid | 385.11 | 312.33 | 292.01 | 1645 | 1345 | 1520 |
This data is illustrative and based on calculations of related compounds. rdd.edu.iq The vibrational frequencies are typical values and may vary based on the specific computational method.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not planar. The two phenyl rings are twisted with respect to the plane of the C=N bond. This twisting is a result of steric hindrance between the ortho-hydrogens of the phenyl rings. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these dihedral angles.
By systematically rotating the C-N and C-C single bonds adjacent to the imine, a conformational energy landscape can be generated. This landscape reveals the low-energy conformers and the energy barriers between them. For N-benzylideneaniline, the global energy minimum corresponds to a non-planar structure. researchgate.netlu.se The introduction of nitro groups at the para positions is not expected to significantly alter the fundamental non-planar geometry, although it will influence the electronic properties and intermolecular interactions. The energy landscape can elucidate the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior in a condensed phase, such as in a solvent or in the solid state. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time.
For this compound, MD simulations can be used to study its solvation, aggregation behavior, and conformational dynamics in different environments. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can investigate the solute-solvent interactions and the influence of the solvent on the conformational preferences of the imine. The simulations can also provide information on the diffusion of the molecule and its local environment. In the solid state, MD can be used to model the packing of the molecules in a crystal lattice and to study phase transitions.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles.
Energy Profiles for Imine Formation and Subsequent Reactions
The formation of this compound occurs through the condensation reaction of 4-nitrobenzaldehyde (B150856) and 4-nitroaniline (B120555). This reaction proceeds via a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the imine.
Theoretical calculations can be employed to map the potential energy surface of this reaction. This involves locating the structures of the reactants, the carbinolamine intermediate, the transition states for both steps, and the final products. The calculated energies of these species allow for the construction of a reaction energy profile, which shows the energy changes as the reaction progresses. The height of the energy barriers (activation energies) determines the rate of the reaction. These calculations can also elucidate the role of catalysts, such as acids or bases, in lowering the activation energies and accelerating the reaction.
Subsequent reactions of the imine, such as its reduction to the corresponding secondary amine, can also be studied computationally. By modeling the reaction pathway, the feasibility of different reaction mechanisms can be assessed, providing a deeper understanding of the chemical reactivity of this compound.
Investigation of Substituent Effects on Reactivity (e.g., Hammett Equation Applicability)
The reactivity of this compound is significantly influenced by the electronic properties of its two para-nitro substituents. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for understanding these effects. wikipedia.orglibretexts.orgslideshare.net The equation is expressed as:
log(k/k₀) = σρ
where k is the rate constant for a reaction of a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the specific substituent, and ρ is the reaction constant that depends on the reaction type. wikipedia.orgpharmacy180.com
The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a substituent. libretexts.org For the para-nitro group (-NO₂), the Hammett constant (σₚ) is strongly positive (approximately +0.78), indicating a powerful electron-withdrawing effect through both induction (-I) and resonance (-R). oup.comviu.ca In this compound, these effects are present on both phenyl rings, profoundly impacting the electron density and reactivity of the central imine (C=N) bond.
On the aniline-derived ring, the electron-withdrawing nitro group decreases the electron density on the imine nitrogen. This reduces the basicity of the nitrogen atom and makes it less available for protonation or coordination to electrophiles. On the benzaldehyde-derived ring, the nitro group withdraws electron density from the imine carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. pharmacy180.com
For reactions involving this compound, the cumulative effect of two strong electron-withdrawing groups is expected to be significant. While a simple additive model of substituent effects is often a useful approximation, studies on other disubstituted benzenes have shown that non-additive effects can arise, particularly when strong withdrawing or donating groups are present. cmu.edu Therefore, the actual electronic impact might be slightly different from a simple sum of the individual substituent constants.
The applicability of the Hammett equation allows for the prediction of how this compound would behave in various reactions compared to less substituted imines. For a reaction where negative charge builds up in the transition state (a positive ρ value), such as nucleophilic addition to the imine carbon, the presence of two nitro groups would significantly accelerate the reaction rate compared to the unsubstituted analogue. Conversely, for a reaction involving electrophilic attack at the nitrogen (a negative ρ value), the rate would be substantially decreased. wikipedia.org
| Substituent | Hammett Constant (σ_para) | Electronic Effect |
| -NO₂ | +0.78 | Strong Electron-Withdrawing |
| -CN | +0.66 | Strong Electron-Withdrawing |
| -Cl | +0.23 | Moderate Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -OCH₃ | -0.27 | Moderate Electron-Donating |
| -NH₂ | -0.66 | Strong Electron-Donating |
Data sourced from representative literature values. oup.comviu.ca
Prediction of Non-Linear Optical Properties and Charge Transfer Characteristics
Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the non-linear optical (NLO) properties and intramolecular charge transfer (ICT) characteristics of molecules like this compound. researchgate.netresearchgate.net NLO materials are crucial for applications in optical computing, data storage, and telecommunications. uobasrah.edu.iq Their properties often stem from efficient ICT between electron-donating (donor) and electron-accepting (acceptor) parts of a molecule, linked by a π-conjugated system. researchgate.net
This compound can be classified as an Acceptor-π-Acceptor (A-π-A) system, where the two nitrophenyl groups act as strong electron acceptors connected by the imine bridge. This structure is distinct from the more common Donor-π-Acceptor (D-π-A) push-pull systems typically engineered for large NLO responses. rsc.org
The key parameters for evaluating NLO potential and charge transfer are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net DFT calculations on similar Schiff bases and nitro-aromatic compounds have shown that the presence of nitro groups significantly enhances these properties. researchgate.netrsc.orgresearchgate.net
A critical aspect of ICT is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally implies greater polarizability and higher reactivity, facilitating electronic transitions. acs.org For this compound, the HOMO is predicted to be localized primarily on the aniline-derived phenyl ring and the C=N imine bond, while the LUMO is expected to be distributed across the electron-deficient nitrophenyl moieties. The strong electron-withdrawing nature of the nitro groups leads to a significant stabilization of the LUMO, resulting in a relatively small energy gap. This small gap facilitates the transfer of electron density from the HOMO to the LUMO upon photoexcitation, a fundamental process for NLO activity. arxiv.orgosti.gov
While direct experimental or computational data for this compound is scarce, analysis of analogous compounds allows for the prediction of its properties. The symmetric A-π-A structure might result in a small ground-state dipole moment, but the first hyperpolarizability (β), a key measure of second-order NLO activity, is expected to be significant due to the substantial charge redistribution possible in the excited state.
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |
| HOMO-LUMO Energy Gap (ΔE) | Small | Strong electron-withdrawing -NO₂ groups lower the LUMO energy significantly. acs.org |
| First Hyperpolarizability (β) | High | Large change in dipole moment between ground and excited states due to efficient ICT. rsc.orgnih.gov |
| Intramolecular Charge Transfer (ICT) | From aniline (B41778) ring/imine to nitrophenyl rings | The aniline ring acts as the relative donor and the nitrophenyl units as strong acceptors. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Negative potential on nitro groups; Positive potential on imine and aromatic protons. | Indicates sites for electrophilic (negative regions) and nucleophilic (positive regions) attack. |
Supramolecular Interactions and Self-Assembly Prediction
The prediction of supramolecular interactions is crucial for understanding the crystal packing and solid-state properties of this compound. The molecule's structure offers several features that can direct its self-assembly into ordered architectures. These include the two nitro groups, the two aromatic rings, and the imine C-H group.
The primary interactions expected to govern the crystal packing are:
Weak Hydrogen Bonds: The oxygen atoms of the nitro groups are strong hydrogen bond acceptors. They are likely to form multiple weak C-H···O hydrogen bonds with the aromatic protons of neighboring molecules. acs.org This type of interaction is a common and structure-directing motif in the crystal engineering of nitro-aromatic compounds.
π-π Stacking: The electron-deficient nitrophenyl rings can participate in π-π stacking interactions. Due to electrostatic repulsion between the centers of the electron-poor rings, a parallel-displaced or offset stacking arrangement is more probable than a face-to-face configuration. These interactions contribute significantly to the stabilization of the crystal lattice. acs.org
π-Hole Interactions: A more recently understood interaction is the π-hole bond. The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) directly above and below the plane of the group. nih.gov This positive region can interact favorably with electron-rich areas of adjacent molecules, such as the lone pairs on the oxygen atoms of a nitro group or the π-cloud of an aromatic ring, further influencing the molecular packing. nih.gov
Applications of N,1 Bis 4 Nitrophenyl Methanimine and Its Derivatives in Advanced Materials and Catalysis
Role as a Precursor or Building Block in Polymer Synthesis
There is currently a lack of specific research detailing the use of N,1-bis(4-nitrophenyl)methanimine as a direct precursor or building block in polymer synthesis.
Synthesis of Mesogens for Liquid Crystalline Polymers (LCPs)
No specific studies have been identified that demonstrate the synthesis of mesogens for liquid crystalline polymers (LCPs) using this compound. The molecular shape and rigidity of the compound could theoretically lend itself to the formation of liquid crystalline phases, a key characteristic of mesogens. However, empirical data to support this is not available.
Integration into Polyimides and Other Polymer Architectures
While the synthesis of various polyimides from different aromatic diamines and dianhydrides is a well-established field, there is no specific information available on the integration of this compound into polyimide or other polymer architectures. researchgate.netresearchgate.netcore.ac.uk The chemical structure of this compound would require modification, for instance, by reduction of the nitro groups to amino groups, to enable its use as a monomer in polyimide synthesis. Research on such derivatives and their subsequent polymerization has not been found.
Potential in Molecular Electronics and Optoelectronic Devices
The potential of this compound in molecular electronics and optoelectronics has not been explored in detail in available research.
Design Considerations for Charge Transport Materials
While the design of organic materials for charge transport is an active area of research, there are no specific design considerations or studies focused on this compound for this purpose. The presence of aromatic rings and the imine bridge could facilitate π-π stacking, a crucial factor for charge transport in organic semiconductors. However, without experimental data on its electronic properties, such as HOMO/LUMO levels and charge carrier mobility, its suitability remains theoretical.
Exploration of Chromogenic or Electrochromic Properties
No studies were found that investigate the chromogenic or electrochromic properties of this compound. While some related nitrophenyl-containing heterocyclic compounds have been synthesized and their electrochromic properties investigated, this specific imine has not been the subject of such research. metu.edu.tr
Utilization in Supramolecular Chemistry
There is a lack of specific research on the utilization of this compound in the field of supramolecular chemistry. The presence of nitro groups and the imine nitrogen could potentially act as hydrogen bond acceptors, facilitating self-assembly into supramolecular structures. However, no published studies have explored these potential interactions or the resulting supramolecular architectures.
Design of Host-Guest Systems Based on Imine or Nitro Functionality
The electron-deficient nature of the aromatic rings and the potential for hydrogen bonding make this compound and its derivatives promising candidates for the construction of host-guest systems. These systems are of great interest for applications in sensing, separation, and encapsulation.
The design of such systems can be approached through several mechanisms:
Anion Recognition: The electron-withdrawing nitro groups create a partial positive charge on the aromatic protons, enabling them to act as hydrogen bond donors for the recognition and binding of anions. This principle has been demonstrated in a computational study on bis(4-nitrophenyl)squaramide, which showed a strong affinity for halide anions. nih.gov Although the core structure is different, the presence of the bis(4-nitrophenyl) motif is a key similarity.
π-Stacking Interactions: The electron-deficient aromatic rings can participate in π-π stacking interactions with electron-rich aromatic guest molecules. This type of interaction is a fundamental driving force in supramolecular chemistry and can be exploited for the selective binding of specific guests.
Coordination to Metal Ions: The nitrogen atom of the imine group possesses a lone pair of electrons and can coordinate to metal ions. This interaction can be used to create metallosupramolecular architectures where the imine-containing molecule acts as a ligand, and the metal center can either be the guest or part of a larger host framework.
Table 1: Potential Host-Guest Interactions with this compound Derivatives
| Interaction Type | Functional Group Involved | Potential Guest Molecules |
| Hydrogen Bonding | Nitro (O) and Aromatic (C-H) groups | Anions (e.g., halides, carboxylates), electron-rich molecules with H-bond acceptors |
| π-π Stacking | Nitrophenyl rings | Electron-rich aromatic compounds (e.g., polycyclic aromatic hydrocarbons) |
| Metal Coordination | Imine nitrogen | Transition metal ions, lanthanide ions |
Exploration of Self-Assembled Nanostructures
The rigid structure and potential for directional intermolecular interactions make this compound a suitable building block for the bottom-up fabrication of self-assembled nanostructures. These structures, such as nanofibers, nanotubes, and vesicles, have potential applications in electronics, photonics, and drug delivery.
The self-assembly process can be guided by:
Dipole-Dipole Interactions: The significant dipole moment arising from the polarized C=N bond and the nitro groups can lead to ordered aggregation of the molecules.
Hydrogen Bonding and π-π Stacking: As mentioned in the context of host-guest chemistry, these non-covalent interactions can also direct the formation of well-defined one-, two-, or three-dimensional nanostructures.
Solvophobic Effects: In appropriate solvent systems, the hydrophobic nature of the aromatic rings can drive the aggregation of the molecules to minimize contact with the solvent, leading to the formation of nanostructures.
While specific studies on the self-assembly of this compound are scarce, the general principles of supramolecular chemistry suggest that control over solvent, temperature, and concentration could be used to tune the morphology of the resulting nanostructures.
Applications in Catalysis as a Ligand Component or Organocatalyst Precursor
The imine functionality and the presence of nitrogen and oxygen atoms make this compound and its derivatives versatile candidates for applications in catalysis, either as ligands for metal-based catalysts or as precursors to organocatalysts.
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with high surface areas and tunable properties, making them excellent platforms for catalysis.
As a Ligand in MOFs: Derivatives of this compound, functionalized with appropriate coordinating groups (e.g., carboxylates, pyridyls), could be used as organic linkers in the synthesis of MOFs. The imine and nitro groups within the pores of the MOF could then serve as active sites for catalysis or as binding sites for catalytic species. For instance, amine- and imine-functionalized Mn-based MOFs have been reported for sensing and adsorption applications. acs.orgresearchgate.net
As a Building Block for COFs: Imine-linked COFs are a well-established class of materials. nih.govosti.gov this compound itself, or more likely its diamino- or dialdehyde-functionalized derivatives, could be used as monomers in the synthesis of COFs. The resulting frameworks would possess a high density of nitrogen and nitro groups, which could be beneficial for catalytic applications. For example, imine-based COFs have been investigated as catalysts, and their properties can be tuned through postsynthetic modifications. nih.govresearchgate.net
Table 2: Potential Catalytic Applications of MOFs and COFs Derived from this compound Analogues
| Framework Type | Potential Catalytic Reaction | Role of the Functional Group |
| MOF | Lewis acid catalysis, oxidation reactions | Imine nitrogen as a metal coordination site; nitrophenyl groups influencing electronic properties. |
| COF | Heterogeneous organocatalysis, photocatalysis | Imine and nitro groups as active sites within the porous structure. |
Development of Heterogeneous Catalysts for Organic Transformations
The immobilization of this compound or its derivatives onto solid supports can lead to the development of robust and recyclable heterogeneous catalysts.
Ligand for Supported Metal Catalysts: The imine nitrogen can coordinate to metal nanoparticles (e.g., Pd, Pt, Au) supported on materials like silica, alumina, or carbon. The electronic properties of the ligand, influenced by the nitrophenyl groups, can modulate the catalytic activity and selectivity of the metal center. The synthesis of imines from aromatic nitro compounds using a novel Ni/SiO2 magnetic catalyst has been reported, highlighting the synergy between nitro-functionalized precursors and metal catalysts. researchgate.net
Organocatalyst Precursors: The reduction of the nitro groups in this compound would yield the corresponding diamine derivative. This resulting diamine could serve as a precursor for the synthesis of chiral organocatalysts, such as those used in asymmetric synthesis. The imine bond itself can also participate in organocatalytic transformations. nih.govnih.gov
Derivatives and Analogues of N,1 Bis 4 Nitrophenyl Methanimine
Systematic Modification of Aromatic Substituents
The two 4-nitrophenyl groups in N,1-bis(4-nitrophenyl)methanimine are prime targets for chemical modification. The introduction of different functional groups can dramatically alter the electronic properties and steric profile of the molecule.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the substituents on the aromatic rings plays a critical role in the reactivity and properties of this compound derivatives.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) and methyl (-CH3), increase the electron density of the aromatic ring. This can enhance the reactivity of the imine bond and influence the molecule's ability to act as a ligand in coordination chemistry. For instance, the derivative N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine, which contains an electron-donating methoxy group, shows potential as a ligand for transition metals, forming complexes useful in catalysis.
Electron-withdrawing groups (EWGs) , such as additional nitro groups or halogens, have the opposite effect, decreasing the electron density of the aromatic ring. This can impact the molecule's reduction potential and its interactions with biological targets.
The interplay between EDGs and EWGs in the same molecule can create a polarized imine bond, which is a key feature in the design of compounds with specific electronic properties.
Table 1: Examples of this compound Derivatives with Modified Aromatic Substituents
| Compound Name | Modifying Group | Group Type | Potential Impact |
| N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | -OCH3 | Electron-Donating | Enhanced ligand properties |
| N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine | -CH3 | Electron-Donating | Altered electronic and steric profile |
| N-(4-methoxyphenyl)-1-(2-nitrophenyl)methanimine | -OCH3 | Electron-Donating | Modified steric and electronic environment |
Exploration of Steric Effects on Conformation and Reactivity
The size and spatial arrangement of substituents on the aromatic rings can impose steric hindrance, which in turn affects the conformation and reactivity of the molecule.
Studies on related compounds, such as 1-nitro-1-(4-nitrophenyl)alkanes, have shown that steric hindrance can significantly influence reaction rates. rsc.org For example, increasing the bulkiness of the alkyl group can slow down reactions with certain bases. rsc.org Similarly, introducing bulky substituents onto the phenyl rings of this compound is expected to alter the planarity of the molecule, affecting conjugation and, consequently, its electronic and optical properties.
Heterocyclic Analogues of the Aromatic Rings
Replacing one or both of the nitrophenyl rings with heterocyclic systems can lead to compounds with novel biological activities and material properties. Heterocycles can introduce new hydrogen bonding sites, alter lipophilicity, and provide different coordination geometries.
For instance, the synthesis of 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group has been explored, demonstrating the feasibility of incorporating nitrogen-containing heterocycles. nih.gov Another example is the use of 4-(4-nitrophenyl)thiomorpholine (B1608610) as a precursor in medicinal chemistry, where the thiomorpholine (B91149) ring can be a key pharmacophore. researchgate.netmdpi.com
N-Alkylated and N-Acylated Derivatives
Modification of the imine nitrogen through alkylation or acylation provides another avenue for creating derivatives with distinct properties.
N-alkylation involves the addition of an alkyl group to the nitrogen atom. This can increase the steric bulk around the nitrogen and alter the basicity of the imine. For example, the synthesis of N-methyl-1-(4-nitrophenyl)methanamine has been reported. bldpharm.com
N-acylation introduces an acyl group to the nitrogen, forming an amide. This modification can significantly impact the electronic structure and conformational flexibility of the molecule. The study of N,N-bis(4-nitrophenyl)acetamide, an acylated analogue, reveals how the amide group influences the dihedral angles between the phenyl rings. researchgate.net
Incorporation into Polymeric or Dendrimeric Structures
The unique chemical structure of this compound and its derivatives makes them suitable for incorporation into larger macromolecular architectures like polymers and dendrimers. This can lead to materials with interesting optical, electronic, or self-assembly properties.
For example, bis-imine compounds such as (E,E)-1,4-phenylenebis[N-(2-methyl-4-nitrophenyl)methanimine] can act as monomers or cross-linking agents in polymerization reactions. chemspider.com The resulting polymers could have applications in areas such as organic electronics or sensor technology.
Synthesis and Study of Chiral Derivatives
The introduction of chirality into the this compound scaffold can lead to enantiomerically pure compounds with specific interactions with biological systems or applications in asymmetric catalysis.
Chirality can be introduced by using a chiral starting material, such as a chiral amine or aldehyde, in the condensation reaction. Alternatively, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction. The synthesis and study of such chiral derivatives would be a crucial step in exploring their potential in stereoselective processes.
Future Research Directions and Unexplored Avenues for N,1 Bis 4 Nitrophenyl Methanimine
Development of Novel Synthetic Routes with Enhanced Sustainability
The conventional synthesis of N,1-bis(4-nitrophenyl)methanimine typically involves the condensation of 4-nitrobenzaldehyde (B150856) with 4-nitroaniline (B120555), often requiring organic solvents and acid or base catalysts. While effective, these methods present environmental and economic drawbacks. Future research should prioritize the development of more sustainable synthetic protocols.
Green Chemistry Approaches: The exploration of green solvents, such as water or bio-based solvents, and the use of natural acid catalysts, like citric or acetic acid derived from renewable resources, are promising avenues. Microwave-assisted and ultrasonic-assisted syntheses have shown potential for accelerating reaction times and improving yields in the formation of other Schiff bases and could be adapted for this compound.
Mechanochemistry: A particularly promising green alternative is mechanochemical synthesis, which involves the grinding of solid reactants, often in the absence of a solvent. researchgate.net This method has been successfully applied to the synthesis of (E)-N,1-bis(4-nitrophenyl)methanimine and offers significant advantages in terms of reduced solvent waste, lower energy consumption, and potentially different polymorphic outcomes. researchgate.net Future work should focus on optimizing mechanochemical conditions, such as milling frequency and time, and exploring the use of catalytic amounts of additives to further enhance efficiency.
| Synthetic Method | Typical Conditions | Advantages | Future Research Focus |
|---|---|---|---|
| Conventional Solution-Phase Synthesis | Reflux in organic solvents (e.g., ethanol) with acid/base catalyst. | Well-established, predictable outcomes. | Replacement of hazardous solvents and catalysts with greener alternatives. |
| Microwave-Assisted Synthesis | Irradiation in a microwave reactor, often with a polar solvent. | Rapid heating, shorter reaction times, potentially higher yields. | Optimization of reaction parameters and solvent selection for this compound. |
| Ultrasonic-Assisted Synthesis | Application of ultrasonic waves to the reaction mixture. | Enhanced mass transfer, cavitation effects leading to faster reactions. | Investigation of frequency and power effects on yield and purity. |
| Mechanochemical Synthesis | Grinding of solid reactants in a ball mill, often solvent-free. researchgate.net | Environmentally friendly (solvent-free), potential for novel polymorphs, high efficiency. researchgate.net | Systematic study of milling parameters and catalytic additives. researchgate.net |
Exploration of this compound in Emerging Fields (e.g., Mechanofluorochromism)
The phenomenon of mechanofluorochromism, where the fluorescence properties of a material change in response to mechanical stimuli, is a burgeoning area of materials science with applications in sensing, data storage, and security inks. While not yet reported for this compound, its rigid structure featuring two nitro-substituted phenyl rings suggests it could be a candidate for such investigations.
The presence of electron-withdrawing nitro groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is often a key factor in mechanofluorochromic behavior. Future research should involve the systematic investigation of the photophysical properties of this compound in both its crystalline and amorphous states. Applying mechanical force, such as grinding or shearing, to crystalline samples and observing any changes in fluorescence emission wavelength and intensity would be a critical first step.
Advanced In Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of the formation mechanism and kinetics of this compound can be achieved through the application of advanced in situ characterization techniques. These methods allow for real-time monitoring of the reaction as it progresses, providing valuable insights that are often missed with traditional ex situ analysis.
In Situ Raman and NMR Spectroscopy: In situ Raman spectroscopy has already been demonstrated as a powerful tool for monitoring the mechanochemical synthesis of (E)-N,1-bis(4-nitrophenyl)methanimine. researchgate.net This technique can track the formation of the imine bond and the disappearance of reactant peaks in real-time. Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the reaction kinetics and the formation of any intermediates in solution-based syntheses.
In Situ X-ray Diffraction (XRD): For solid-state reactions, in situ X-ray diffraction can monitor changes in the crystalline structure of the reactants and the emergence of the product's crystal lattice. This would be particularly valuable for studying the kinetics of mechanochemical synthesis and identifying any transient amorphous phases.
Deeper Understanding of Structure-Property Relationships through Computational-Experimental Integration
The interplay between the molecular structure of this compound and its macroscopic properties is a crucial area for future investigation. A powerful approach to unraveling these relationships is the integration of computational modeling with experimental validation.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. derpharmachemica.com For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the electronic transitions and potential photophysical behavior of the compound. derpharmachemica.com Theoretical calculations have been performed on the related compound N-(4-nitrophenyl) maleimide (B117702) to understand its vibrational frequencies and electronic properties. derpharmachemica.com
Correlating Theory with Experiment: The theoretical predictions from DFT and other computational methods should be systematically compared with experimental data from techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and single-crystal X-ray diffraction. This iterative process of prediction and validation will lead to a more profound understanding of how the two nitro groups and the imine linkage influence the compound's optical, electronic, and potentially catalytic properties.
Expansion of this compound's Role in Catalysis and Materials Science
The presence of nitrogen and oxygen atoms in this compound makes it a potential ligand for the formation of metal complexes. These complexes could exhibit interesting catalytic activities and find applications in materials science.
Catalysis: Schiff base metal complexes are known to be effective catalysts for a variety of organic transformations. nih.gov The electron-withdrawing nature of the nitro groups in this compound can influence the electronic properties of a coordinated metal center, potentially enhancing its catalytic activity. Future research should focus on the synthesis and characterization of metal complexes of this compound with various transition metals. The catalytic performance of these complexes could then be evaluated in reactions such as oxidation, reduction, and carbon-carbon coupling reactions. For example, copper(II) complexes with other N,O-chelating Schiff base ligands have shown high catalytic activity in the reduction of 4-nitrophenol. mdpi.com
Materials Science: The rigid, aromatic structure of this compound makes it a potential building block for the synthesis of novel functional polymers and materials. Its incorporation into polymer backbones could lead to materials with enhanced thermal stability and specific optical or electronic properties. The synthesis and characterization of polymers derived from related nitro-containing compounds, such as N-(4-nitrophenyl) maleimide, have been reported, suggesting a viable path for future exploration with this compound.
Conclusion
Summary of Key Academic Contributions and Findings
The chemical compound N,1-bis(4-nitrophenyl)methanimine, a distinct Schiff base, has been cataloged and characterized in several chemical databases. Its fundamental properties, including its molecular formula (C13H9N3O4) and structure, are well-established. evitachem.comnih.gov The synthesis of this and similar imines is typically achieved through the condensation reaction of an appropriately substituted aldehyde and a primary amine. evitachem.com For this compound, this would involve the reaction of 4-nitrobenzaldehyde (B150856) with 4-nitroaniline (B120555). Common methodologies include refluxing the reactants in an organic solvent, sometimes with the aid of an acid catalyst, or through more modern mechanochemical methods that are solvent-free. evitachem.com
While specific, in-depth academic studies focusing solely on this compound are not widely present in the public domain, the existing data provides a foundation for understanding its chemical nature. Research on closely related compounds offers insights into its potential areas of academic interest. For example, a similar compound, N,N´-(1,4-phenylene)bis(1-(4-nitrophenyl)methanimine), has been investigated for its properties as a corrosion inhibitor for steel in acidic environments. researchgate.net This study utilized electrochemical impedance spectroscopy and potentiodynamic polarization measurements, supported by theoretical calculations using Density Functional Theory (DFT), to elucidate its inhibitive properties. researchgate.net Such findings suggest that the nitrophenyl and imine functionalities in these molecules play a crucial role in their interaction with metal surfaces.
Broader Implications for Imine Chemistry and Nitroaryl Compounds
The study of this compound and its analogs contributes to the broader fields of imine chemistry and the investigation of nitroaryl compounds. Imines, or Schiff bases, are a critical class of organic compounds known for their versatile applications. They serve as essential intermediates in the synthesis of various heterocyclic compounds, which are foundational to many pharmaceuticals and agrochemicals. ontosight.ai The carbon-nitrogen double bond in the imine group is a key functional feature, influencing the molecule's electronic properties and reactivity. ontosight.ai
Nitroaryl compounds, characterized by the presence of a nitro group attached to an aromatic ring, are of significant academic and industrial interest. The strong electron-withdrawing nature of the nitro group profoundly affects the electronic structure and reactivity of the molecule. ontosight.ai This property is often exploited in the design of materials with specific electronic and optical properties. Furthermore, the nitroaryl moiety is a known pharmacophore, and its presence can confer cytotoxic or other biological activities to a molecule. ontosight.ai Research into related nitro-substituted Schiff bases has explored their potential in medicinal chemistry, including their use as ligands in coordination chemistry for the development of novel catalysts.
Outlook on the Continued Scholarly Relevance of this compound
The scholarly relevance of this compound is likely to grow as research into advanced materials and functional organic molecules continues to expand. The presence of two nitroaryl groups and an imine linkage suggests several avenues for future investigation.
Interactive Data Table: Potential Research Directions for this compound
| Research Area | Potential Application/Study | Rationale |
| Materials Science | Development of nonlinear optical (NLO) materials | The extended π-conjugation and the presence of electron-withdrawing nitro groups can lead to significant second-order NLO properties. |
| Synthesis of novel polymers and nanocomposites | The imine can be incorporated into polymer backbones or used to functionalize nanomaterials to enhance their thermal and mechanical properties. | |
| Coordination Chemistry | Design of novel ligands for catalysis | The nitrogen atom of the imine group can coordinate with metal ions, leading to new catalysts for organic transformations. |
| Medicinal Chemistry | Exploration of antimicrobial or cytotoxic activity | The nitroaryl moieties are known to impart biological activity, making this compound a candidate for screening against various pathogens and cancer cell lines. |
| Corrosion Inhibition | Investigation as a corrosion inhibitor for different metals | Building on findings from similar molecules, its efficacy in protecting various metals and alloys from corrosion could be a fruitful area of research. |
Further detailed experimental and theoretical studies are necessary to fully elucidate the specific properties and potential applications of this compound. Spectroscopic and crystallographic analyses would provide a deeper understanding of its molecular structure and intermolecular interactions. Computational studies, such as DFT, can further predict its electronic and optical properties, guiding experimental efforts. researchgate.net As the demand for novel organic materials with tailored functionalities increases, the systematic investigation of compounds like this compound will remain a relevant and important endeavor in the chemical sciences.
Q & A
Q. What are the optimal synthetic routes for preparing N,1-bis(4-nitrophenyl)methanimine, and how do traditional methods compare with greener approaches in terms of yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 4-nitrobenzaldehyde with aniline derivatives under acidic conditions. Traditional methods often employ organic solvents (e.g., ethanol) and catalysts like acetic acid, yielding moderate purity (70–85%) but requiring multiple recrystallization steps . Greener alternatives, such as using lemon juice as a biocatalyst, offer comparable yields (~75%) but with reduced environmental impact, though purity may vary due to residual biomolecules . Microwave-assisted synthesis (e.g., 450 W for 3 minutes) significantly accelerates reaction times and improves yields (up to 98%) by enhancing molecular collisions, though specialized equipment is required .
Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- FT-IR : The imine (C=N) stretch appears at ~1516 cm⁻¹, while aromatic C-H stretches are observed near 2914–3103 cm⁻¹ .
- ¹H NMR : Aromatic protons on the nitrophenyl groups resonate at δ 7.5–8.5 ppm, and the methanimine proton (CH=N) appears as a singlet near δ 8.3–8.5 ppm .
- TLC : Use hexane/ethyl acetate (8:2) as the mobile phase; UV detection at 254 nm confirms product homogeneity .
- Melting Point : Discrepancies in melting points (e.g., ±2°C) may indicate impurities, necessitating recrystallization .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactive sites of this compound?
- Methodological Answer : DFT studies using hybrid functionals (e.g., B3LYP with exact-exchange corrections) can model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces . Software like Multiwfn enables detailed wavefunction analysis, identifying nucleophilic/electrophilic sites (e.g., nitro groups and imine nitrogen) critical for interactions with metals or biomolecules . Basis sets such as 6-31G(d,p) are recommended for balancing accuracy and computational cost .
Q. What mechanisms underlie the corrosion inhibition efficiency of this compound on steel surfaces in acidic environments, and how can experimental data be reconciled with computational models?
- Methodological Answer : The compound adsorbs onto metal surfaces via π-electron interactions from the nitrophenyl rings and lone pairs from the imine nitrogen, forming a protective layer . Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency (~80–90% at 10⁻³ M), while molecular dynamics (MD) simulations correlate adsorption energy with experimental results . Discrepancies arise from solvent effects or surface heterogeneity, requiring combined DFT-MD approaches to refine models .
Q. In crystallographic studies of this compound, what challenges arise in structure determination, and how can programs like SHELX facilitate refinement?
- Methodological Answer : Challenges include high thermal motion of nitro groups and twinning in crystals. SHELXL refines structures using least-squares minimization, with anisotropic displacement parameters for nitro-oxygen atoms . For twinned data, the SHELXT module applies twin-law matrices (e.g., -h, -k, l) to resolve overlapping reflections . R-factors below 5% indicate high reliability, though hydrogen bonding networks may require neutron diffraction for full elucidation .
Q. How do intermolecular interactions of this compound influence its binding to biological targets, and what methodologies validate these interactions?
- Methodological Answer : The compound’s nitro and imine groups engage in hydrogen bonding and hydrophobic interactions with proteins (e.g., serum albumin) or DNA. Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -8 kcal/mol), while fluorescence quenching assays (e.g., Stern-Volmer plots) confirm static binding mechanisms . Circular dichroism (CD) spectroscopy detects conformational changes in DNA upon interaction, with shifts at 275 nm indicating intercalation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational results for this compound’s electronic properties?
- Methodological Answer : Discrepancies in HOMO-LUMO gaps (e.g., experimental 3.2 eV vs. DFT-predicted 3.5 eV) may stem from solvent effects or basis set limitations. Validate calculations using solvent-inclusive models (e.g., COSMO) and benchmark against UV-Vis spectra (λmax ≈ 255 nm) . Calibrate DFT functionals (e.g., CAM-B3LYP for charge-transfer transitions) to improve agreement .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
